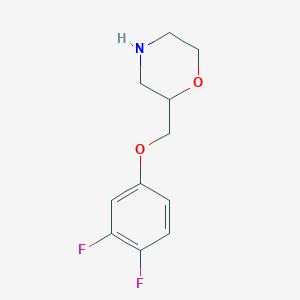

2-(3,4-Difluorophenoxymethyl)morpholine

描述

属性

IUPAC Name |

2-[(3,4-difluorophenoxy)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c12-10-2-1-8(5-11(10)13)16-7-9-6-14-3-4-15-9/h1-2,5,9,14H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGZLYHSKGFEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)COC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxymethyl)morpholine typically involves the reaction of 3,4-difluorophenol with morpholine in the presence of a suitable base and solvent. One common method includes the use of potassium carbonate as the base and dimethylformamide as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

化学反应分析

Types of Reactions

2-(3,4-Difluorophenoxymethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding phenolic or quinone derivatives.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of substituted morpholine derivatives with various functional groups.

科学研究应用

The compound exhibits notable biological activity, particularly as a selective ligand for sigma receptors. Sigma receptors are implicated in various neurological processes and are considered potential targets for treating conditions such as depression, anxiety, and pain management.

- Sigma Receptor Affinity : Research indicates that derivatives of morpholine compounds can show high affinity for sigma-1 receptors. For instance, studies demonstrate that modifications to the morpholine structure can enhance receptor selectivity and binding affinity, making these compounds promising candidates for further development in neuropharmacology .

Therapeutic Potential

The therapeutic applications of 2-(3,4-Difluorophenoxymethyl)morpholine are being explored in several areas:

- Pain Management : Due to its interaction with sigma receptors, this compound may play a role in pain modulation. Studies have shown that certain morpholine derivatives can exhibit antinociceptive effects in animal models, suggesting potential use in developing analgesics .

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may possess anticancer properties. For example, research into related morpholine derivatives has revealed cytotoxic effects against various cancer cell lines, highlighting the need for further investigation into the mechanisms involved .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

- Antinociceptive Effects : A study evaluated the antinociceptive effects of a morpholine derivative in formalin-induced pain models. Results indicated that administration of the compound significantly reduced pain responses, supporting its potential as an analgesic agent .

- Cellular Mechanisms : Research into the cellular mechanisms of action for morpholine derivatives has revealed insights into their interactions at the subcellular level. For instance, studies have demonstrated that these compounds can modulate oligonucleotide trafficking and enhance the delivery of therapeutic agents to target cells .

- Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) of morpholine compounds have provided valuable data on how modifications to the chemical structure influence biological activity. This information is crucial for guiding future drug design efforts aimed at optimizing efficacy and reducing toxicity .

作用机制

The mechanism of action of 2-(3,4-Difluorophenoxymethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

相似化合物的比较

Comparison with Similar Compounds

To contextualize 2-(3,4-Difluorophenoxymethyl)morpholine, we compare it with structurally or functionally related morpholine derivatives, focusing on molecular features, biological activity, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Analogues with Fluorinated Aromatic Groups 4-(trans-2-(3,4-Difluorophenyl)cyclopropyl)morpholine (2.120n) shares the 3,4-difluorophenyl motif but replaces the phenoxymethyl group with a cyclopropane ring. This structural rigidity may enhance metabolic stability compared to the flexible ether linkage in this compound . Dimethomorph incorporates a chlorophenyl group and dimethoxy substituents, demonstrating how halogenation and alkoxy groups influence fungicidal activity .

Therapeutic Potential The arotinoid Ro 40-8757 (a morpholine-linked retinoid analog) exhibited potent antitumor activity in rat mammary tumors at 0.35 mmol/kg/day, with reduced bone toxicity compared to retinoic acids. This highlights the role of morpholine in moderating toxicity profiles . In contrast, this compound lacks reported in vivo data, suggesting its primary utility lies in early-stage discovery rather than therapeutic development.

Similar effects are observed in Aprepitant, where trifluoromethyl groups contribute to CNS penetration . Dimethomorph’s higher molecular weight (387.85 g/mol) and chlorinated structure align with its outdoor agricultural use, contrasting with the smaller, fluorine-focused lab scaffold .

Synthetic Accessibility Both this compound and 2.120n were synthesized via modular approaches (e.g., Staudinger reactions or cyclopropanation), though yields for the former are unspecified .

Research Findings and Limitations

- No toxicity data exists for this compound .

- Commercial Status: Both this compound and its ethyl benzoate analog (CAS: 1240528-37-3) are discontinued, limiting accessibility for further study .

生物活性

2-(3,4-Difluorophenoxymethyl)morpholine is a synthetic compound that has garnered attention for its potential biological activities. This morpholine derivative features a difluorophenoxy group, which may enhance its pharmacological properties. The compound is being investigated for various therapeutic applications, particularly in the fields of oncology and neurology.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Morpholine-containing compounds are known to modulate various receptors and enzymes, influencing cellular pathways involved in disease processes. For instance, morpholines can interact with sigma receptors and serotonin receptors, which play roles in pain modulation and mood regulation respectively .

Anticancer Properties

Recent studies have indicated that morpholine derivatives can exhibit significant anticancer properties. For example, compounds that share structural similarities with this compound have been evaluated for their ability to inhibit cancer cell proliferation. In a relevant study, morpholine-based compounds demonstrated selective inhibition of the PI3K p110α isoform, which is implicated in cancer cell survival and proliferation .

Table 1: Summary of Anticancer Activities of Morpholine Derivatives

| Compound | Target | IC50 (µM) | Type of Cancer |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 4-Morpholino-2-phenylquinazoline | PI3K p110α | 2.0 | Melanoma |

| Other Morpholine Derivatives | Various | Varies | Various |

Neuropharmacological Effects

Additionally, morpholine derivatives are being explored for their neuropharmacological effects. The presence of the morpholine ring enhances the lipophilicity of compounds, facilitating their ability to cross the blood-brain barrier and interact with central nervous system targets. This property is crucial for developing treatments for neurological disorders such as depression and chronic pain .

Case Study: Anticancer Activity

In a recent study focused on the cytotoxic effects of various morpholine derivatives, researchers evaluated the efficacy of these compounds against multiple cancer cell lines. The findings showed that certain derivatives exhibited IC50 values below 34 µM across different types of cancer cells, indicating promising anticancer potential .

Research Findings on Receptor Modulation

Research has also highlighted the role of morpholine derivatives in modulating sigma receptors and other metabotropic receptors. These interactions can lead to alterations in neurotransmitter systems associated with mood and pain perception, suggesting a potential application in treating conditions like anxiety and neuropathic pain .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-Difluorophenoxymethyl)morpholine, and what factors influence yield optimization?

- Methodological Answer : Palladium-catalyzed C–O cross-coupling is a robust method for synthesizing fluorinated aryl ethers like this compound. Key parameters include ligand selection (e.g., XPhos), base (Cs₂CO₃), and solvent (toluene or dioxane). Fluorine substitution at the 3,4-positions on the phenyl ring may influence reaction rates due to electron-withdrawing effects. Reaction monitoring via TLC or HPLC is critical to optimize yields (typically 60-80%) .

Q. What analytical techniques are most reliable for characterizing this compound and verifying purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹⁹F NMR is essential for verifying fluorine substitution patterns. Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities. For crystallinity assessment, X-ray diffraction or differential scanning calorimetry (DSC) is recommended. Comparative retention times against reference standards (e.g., morpholine derivatives in ) ensure consistency .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro studies?

- Methodological Answer : Solubility is tested via shake-flask method in PBS (pH 7.4) or simulated biological fluids. Stability studies involve incubating the compound at 37°C and analyzing degradation via HPLC at intervals (0, 24, 48 hrs). Adjusting buffer ionic strength or using co-solvents (e.g., DMSO ≤1%) may enhance solubility without destabilizing the morpholine ring .

Advanced Research Questions

Q. How does the position of fluorine substituents on the phenyl ring affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 3,4-difluoro configuration increases electrophilicity at the para position, favoring nucleophilic aromatic substitution. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying temperatures (25–80°C) and solvents (DMF vs. THF) quantify activation barriers. Comparative data with mono-fluorinated analogs (e.g., 4-fluorophenoxymethyl derivatives in ) highlight steric and electronic influences .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated morpholine derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. For example, residual palladium from synthesis () may inhibit enzymes, necessitating ICP-MS quantification. Parallel testing in cell-free (e.g., enzyme inhibition) vs. cell-based assays clarifies direct vs. indirect effects. Cross-referencing with structurally similar compounds (e.g., 4-(4-chlorophenyl)morpholine in ) identifies structure-activity relationships (SARs) .

Q. How can researchers evaluate the compound’s stability under oxidative stress or photolytic conditions?

- Methodological Answer : Forced degradation studies under UV light (ICH Q1B guidelines) and oxidative agents (H₂O₂, 3% w/v) reveal degradation pathways. LC-MS/MS identifies major degradation products (e.g., morpholine ring-opening or defluorination). Accelerated stability testing (40°C/75% RH for 6 months) informs storage recommendations. Comparative data with non-fluorinated analogs ( ) highlight fluorine’s protective or destabilizing roles .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinity to cytochrome P450 enzymes (CYP3A4, CYP2D6). QSAR models predict logP (2.1–2.5) and blood-brain barrier permeability. In silico ADMET tools (e.g., SwissADME) validate results against experimental data from fluorinated analogs (e.g., 4-dodecylmorpholine in ). Free energy perturbation (FEP) simulations refine solubility and permeability estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。